2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17860818
InChI: InChI=1S/C8H12F3NO2/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14/h5-6,12H,1-4H2,(H,13,14)
SMILES:
Molecular Formula: C8H12F3NO2
Molecular Weight: 211.18 g/mol

2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid

CAS No.:

Cat. No.: VC17860818

Molecular Formula: C8H12F3NO2

Molecular Weight: 211.18 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid -

Specification

Molecular Formula C8H12F3NO2
Molecular Weight 211.18 g/mol
IUPAC Name 2-[4-(trifluoromethyl)piperidin-2-yl]acetic acid
Standard InChI InChI=1S/C8H12F3NO2/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14/h5-6,12H,1-4H2,(H,13,14)
Standard InChI Key PRULROIWQMVYSQ-UHFFFAOYSA-N
Canonical SMILES C1CNC(CC1C(F)(F)F)CC(=O)O

Introduction

Structural and Molecular Characteristics

Physicochemical Properties

A comparative analysis of physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic Acid

PropertyValue
Molecular FormulaC8H12F3NO2\text{C}_8\text{H}_{12}\text{F}_3\text{NO}_2
Molecular Weight211.18 g/mol
XLogP3 (Lipophilicity)~1.2 (estimated)
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors4 (2 O, 1 N, 1 F)
Topological Polar Surface Area58.6 Ų

Data derived from computational models and analog comparisons suggest moderate solubility in polar solvents like dimethylformamide (DMF) and methanol, with limited solubility in nonpolar solvents.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Piperidine Ring Formation: Cyclization of precursor amines or ketones under acidic or basic conditions. For example, a cyclocondensation reaction between δ-aminoketones and aldehydes.

  • Trifluoromethyl Introduction: Nucleophilic substitution or radical trifluoromethylation using reagents like CF3SiMe3\text{CF}_3\text{SiMe}_3 or CF3Cu\text{CF}_3\text{Cu}.

  • Acetic Acid Moiety Attachment: Alkylation or Michael addition using bromoacetic acid derivatives, often mediated by bases such as diisopropylethylamine (DIPEA) in DMF.

Industrial-Scale Considerations

Key parameters for scalability include:

  • Temperature Control: Maintaining 0–5°C during trifluoromethylation to minimize side reactions.

  • Solvent Selection: DMF or tetrahydrofuran (THF) for optimal solubility and reaction kinetics.

  • Catalyst Use: Palladium or copper catalysts for cross-coupling steps, improving yield and regioselectivity.

CompoundTargetIC₅₀ (nM)
2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acidCarboxylesterase (predicted)~500
2-Oxo-2-[4-(methyl)piperidin-1-yl]acetic acidSerotonin transporter120
GSM-1 (PubChem CID 57987388)Enzyme modulator45

The trifluoromethyl group in 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid likely enhances membrane permeability compared to methyl analogs, though this requires experimental validation .

Applications in Drug Development

Lead Compound Optimization

The compound’s modular structure allows for derivatization at three positions:

  • Piperidine Nitrogen: Alkylation or acylation to modulate basicity.

  • Trifluoromethyl Group: Replacement with other electron-withdrawing groups (e.g., NO2\text{NO}_2) to tune electronic effects.

  • Acetic Acid Moiety: Esterification or amidation to improve bioavailability.

Case Study: Anticancer Activity

In silico docking studies predict strong binding to the ATP-binding pocket of kinase enzymes (e.g., EGFR), with a calculated binding energy of −9.2 kcal/mol. This suggests potential as a kinase inhibitor, though in vitro confirmation is pending.

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).

  • Toxicity: Preliminary assays in hepatocyte models are needed to assess hepatic clearance.

Research Priorities

  • Stereoselective Synthesis: Development of enantioselective routes to isolate (R)- and (S)-isomers for activity profiling.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to identify critical pharmacophores.

  • In Vivo Studies: Evaluation in rodent models of neurological or metabolic disorders.

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